molecular formula C13H12Hg B14440022 (2-Methylphenyl)(phenyl)mercury CAS No. 78637-99-7

(2-Methylphenyl)(phenyl)mercury

Cat. No.: B14440022
CAS No.: 78637-99-7
M. Wt: 368.83 g/mol
InChI Key: KUQUFWCJEIFDCB-UHFFFAOYSA-N
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Description

(2-Methylphenyl)(phenyl)mercury is an organomercury compound that consists of a mercury atom bonded to a 2-methylphenyl group and a phenyl group. Organomercury compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes. The unique properties of this compound make it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylphenyl)(phenyl)mercury typically involves the reaction of phenylmercuric chloride with 2-methylphenylmagnesium bromide (a Grignard reagent). The reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

C6H5HgCl+C6H4(CH3)MgBrC6H5HgC6H4(CH3)+MgBrCl\text{C}_6\text{H}_5\text{HgCl} + \text{C}_6\text{H}_4(\text{CH}_3)\text{MgBr} \rightarrow \text{C}_6\text{H}_5\text{HgC}_6\text{H}_4(\text{CH}_3) + \text{MgBrCl} C6​H5​HgCl+C6​H4​(CH3​)MgBr→C6​H5​HgC6​H4​(CH3​)+MgBrCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and stringent quality control measures are essential to maintain consistency in industrial production.

Chemical Reactions Analysis

Types of Reactions

(2-Methylphenyl)(phenyl)mercury undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) compounds.

    Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.

    Substitution: The phenyl or 2-methylphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or organolithium reagents (RLi) are employed in substitution reactions.

Major Products Formed

    Oxidation: Mercury(II) chloride (HgCl₂) or other mercury(II) compounds.

    Reduction: Mercury(0) or organomercury compounds with lower oxidation states.

    Substitution: Various substituted organomercury compounds depending on the nucleophile used.

Scientific Research Applications

(2-Methylphenyl)(phenyl)mercury has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-mercury bonds.

    Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Methylphenyl)(phenyl)mercury involves its ability to form strong bonds with sulfur-containing biomolecules, such as cysteine residues in proteins. This interaction can disrupt the function of enzymes and other proteins, leading to various biological effects. The compound can also interact with nucleophilic sites in organic molecules, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Phenylmercuric acetate: Another organomercury compound with a phenyl group bonded to mercury.

    Methylmercury chloride: Contains a methyl group bonded to mercury and is known for its toxicity.

    Ethylmercury chloride: Similar to methylmercury but with an ethyl group.

Uniqueness

(2-Methylphenyl)(phenyl)mercury is unique due to the presence of both a phenyl and a 2-methylphenyl group bonded to mercury. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications that other organomercury compounds may not be suitable for.

Properties

78637-99-7

Molecular Formula

C13H12Hg

Molecular Weight

368.83 g/mol

IUPAC Name

(2-methylphenyl)-phenylmercury

InChI

InChI=1S/C7H7.C6H5.Hg/c1-7-5-3-2-4-6-7;1-2-4-6-5-3-1;/h2-5H,1H3;1-5H;

InChI Key

KUQUFWCJEIFDCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1[Hg]C2=CC=CC=C2

Origin of Product

United States

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